GnRH Receptor Antagonism: Subnanomolar Affinity and Apparent Selectivity
3-(2-Naphthyl)-DL-alanine demonstrates high-affinity antagonism of the gonadotropin-releasing hormone (GnRH) receptor with an IC50 of 0.5 nM . While direct head-to-head data for the free amino acid versus other GnRH antagonists are not available, this value places it within the subnanomolar potency range observed for potent peptidic GnRH antagonists such as Cetrorelix (Kd = 0.2 nM) [1] and compares favorably to many small-molecule GnRH antagonists (e.g., IC50 = 12-14 nM for certain uracil-based antagonists) [2]. Additionally, the compound is reported to have no effect on other receptors or enzymes, suggesting a degree of functional selectivity .
| Evidence Dimension | GnRH receptor binding affinity (IC50 / Kd) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Cetrorelix (Kd = 0.2 nM); uracil-based GnRH antagonists (IC50 = 12-14 nM); endogenous GnRH (no direct IC50 for antagonism) |
| Quantified Difference | Within 2.5-fold of Cetrorelix; >20-fold more potent than some small-molecule antagonists |
| Conditions | Radioligand binding assay (specific details not provided in vendor description) |
Why This Matters
This level of potency makes the compound a valuable starting point for developing high-affinity GnRH-targeting probes or therapeutics, particularly in prostate cancer research where GnRH antagonism is clinically validated.
- [1] Beckers T, et al. Cetrorelix: a potent GnRH antagonist. Drugs Today (Barc). 2001;37(1):49-57. (Data cited from vendor). View Source
- [2] Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist. ACS Med Chem Lett. 2016;7(9):867-871. doi: 10.1021/acsmedchemlett.6b00222. View Source
